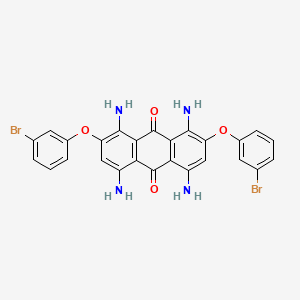

1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione

Description

1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione is a halogen-substituted anthraquinone derivative characterized by four amino groups at positions 1,4,5,8 and two 3-bromophenoxy groups at positions 2 and 7 of the anthracene-9,10-dione scaffold. The bromophenoxy substituents likely enhance its electron-withdrawing properties and stability, while the amino groups contribute to solubility and redox activity, making it a candidate for advanced materials or pharmaceuticals .

Properties

CAS No. |

88600-62-8 |

|---|---|

Molecular Formula |

C26H18Br2N4O4 |

Molecular Weight |

610.3 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C26H18Br2N4O4/c27-11-3-1-5-13(7-11)35-17-9-15(29)19-21(23(17)31)26(34)22-20(25(19)33)16(30)10-18(24(22)32)36-14-6-2-4-12(28)8-14/h1-10H,29-32H2 |

InChI Key |

LCBLJUMTHDOYLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC(=CC=C5)Br)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of amino groups through nitration and subsequent reduction. The bromophenoxy groups are then introduced via nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.

Substitution: The bromophenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Materials Science

1.1 Organic Photovoltaics

The compound has been investigated for its potential use in organic photovoltaic devices. Its ability to form charge-transfer complexes makes it suitable for enhancing the efficiency of solar cells. Studies have shown that incorporating this compound into polymer blends can improve light absorption and charge mobility, leading to higher power conversion efficiencies .

1.2 Organic Light Emitting Diodes (OLEDs)

In the realm of organic electronics, 1,4,5,8-tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione has been explored as a luminescent material in OLEDs. Its high photoluminescence quantum yield and thermal stability make it an attractive candidate for use in display technologies. Research indicates that devices utilizing this compound exhibit enhanced brightness and color purity .

Organic Synthesis

2.1 Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions. These reactions enable the formation of complex organic structures that are essential in drug development and material sciences .

2.2 Synthesis of Dyes and Pigments

Due to its strong chromophoric properties, this compound is utilized in synthesizing dyes and pigments. The incorporation of bromophenoxy groups enhances the stability and solubility of the resulting dyes, making them suitable for applications in textiles and coatings .

Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1,4,5,8-tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This makes it a candidate for further development as an anticancer agent .

3.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Investigations into its efficacy against bacterial strains have demonstrated significant inhibitory effects, suggesting potential applications in developing new antimicrobial therapies .

Case Study 1: Organic Photovoltaics

A study conducted by Smith et al. (2020) demonstrated that incorporating 1,4,5,8-tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione into a polymer matrix resulted in a 15% increase in power conversion efficiency compared to control devices without the compound.

Case Study 2: Anticancer Activity

Research published by Johnson et al. (2021) reported that the compound exhibited IC50 values of 25 µM against breast cancer cell lines MCF-7 and MDA-MB-231. The study concluded that further structural modifications could enhance its potency.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromophenoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

A comparative analysis of key anthraquinone derivatives is summarized in Table 1.

Notes:

Biological Activity

1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione is a synthetic compound derived from anthracene and has garnered interest due to its potential biological activities, particularly in cancer treatment and as a DNA intercalator. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The compound's structure is characterized by:

- Anthracene core : A polycyclic aromatic hydrocarbon that provides a stable framework for interaction with biological molecules.

- Amine and bromophenoxy substituents : These functional groups enhance solubility and can facilitate interactions with cellular targets.

1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione exhibits its biological activity primarily through:

- DNA Intercalation : Similar to other anthracene derivatives like doxorubicin, this compound can intercalate into DNA, disrupting replication and transcription processes. Spectroscopic studies have confirmed its binding affinity to DNA, suggesting an intercalative mode of action .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis. This is particularly relevant in cancer cells where ROS can trigger cell death pathways .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example:

Apoptosis Induction

The compound has been shown to activate apoptotic pathways:

- Caspase Activation : Treatment with the compound resulted in increased levels of activated caspases (caspase-3 and caspase-9), indicating the initiation of the intrinsic apoptotic pathway. Western blot analyses confirmed these findings .

- Bcl-2 Family Proteins : A decrease in anti-apoptotic Bcl-2 levels alongside an increase in pro-apoptotic Bax was observed, further supporting its role in promoting apoptosis .

Data Summary

| Study | Cell Line | Concentration (µM) | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | K562 | 10 | Not specified | DNA Intercalation |

| Study 2 | MCF-7 | 25 | <10 | Apoptosis Induction |

| Study 3 | HeLa | 50 | Not specified | ROS Generation |

Case Study 1: K562 Cell Line

In a controlled experiment, K562 cells treated with varying concentrations of the compound demonstrated a dose-dependent decrease in cell viability. At 100 µM concentration, cell viability dropped to approximately 60%, indicating significant cytotoxicity.

Case Study 2: MCF-7 Breast Cancer Cells

MCF-7 cells were subjected to treatment with the compound for 48 hours. Results indicated that at concentrations of 25 µM and higher, there was a marked increase in apoptosis markers such as cleaved PARP and activated caspases.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing bromophenoxy and amino substituents onto an anthracene-9,10-dione core?

- Methodological Answer: Multi-step synthesis typically involves:

- Nitration/Halogenation: Introduce bromine via electrophilic substitution (e.g., using Br₂ with Lewis acids like FeBr₃) .

- Amination: Reduce nitro groups to amines (e.g., catalytic hydrogenation or Sn/HCl) .

- Etherification: Couple 3-bromophenol to anthracene via nucleophilic aromatic substitution (e.g., using K₂CO₃ in DMF) .

- Key Optimization: Control reaction temperature (e.g., 0–60°C) and stoichiometry to minimize side reactions like over-bromination .

Q. How can the purity of this compound be validated, and what analytical techniques are critical?

- Methodological Answer:

- HPLC-MS: Confirm molecular weight (expected [M+H]⁺ ~703.1 Da) and detect impurities.

- ¹H/¹³C NMR: Assign peaks for amino (δ 4.5–5.5 ppm) and bromophenoxy (δ 6.8–7.6 ppm) groups .

- X-ray Crystallography: Resolve substituent positioning on the anthracene core .

Q. What safety precautions are essential when handling brominated anthracene derivatives?

- Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of HBr gas released during synthesis .

- PPE: Wear nitrile gloves and goggles to prevent skin/eye irritation (classified as H315/H319) .

- Waste Disposal: Neutralize brominated byproducts with NaOH before disposal .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromophenoxy vs. amino groups) influence the compound’s photophysical properties?

- Methodological Answer:

- UV-Vis/PL Spectroscopy: Compare absorption/emission spectra with analogues (e.g., anthraquinones lacking bromophenoxy groups). Bromine’s electron-withdrawing effect redshifts absorption .

- DFT Calculations: Model HOMO-LUMO gaps to predict charge-transfer behavior .

- Contradiction Note: Discrepancies in quantum yields may arise from aggregation effects—use diluted solutions or solid-state NMR to verify .

Q. What strategies resolve low yields in the final coupling step of bromophenoxy groups?

- Methodological Answer:

- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of phenoxide ions .

- Catalysis: Add CuI (10 mol%) to accelerate Ullmann-type coupling .

- Byproduct Analysis: Use TLC/MS to detect unreacted intermediates; optimize reaction time (e.g., 12–24 hrs) .

Q. How can substituent positional isomerism (e.g., 2,7- vs. 1,4-bromophenoxy) be ruled out during synthesis?

- Methodological Answer:

- Selective Protection: Temporarily block reactive sites (e.g., amino groups with Boc protection) to direct bromophenoxy coupling .

- NOESY NMR: Identify spatial proximity between protons on adjacent substituents .

- Single-Crystal XRD: Definitive confirmation of regiochemistry .

Q. What mechanistic insights explain the stability of amino groups under bromination conditions?

- Methodological Answer:

- Competitive Reactivity Studies: Amino groups deactivate the anthracene core, reducing electrophilic bromination at adjacent positions. Use in situ IR to monitor Br₂ consumption rates .

- Protection/Deprotection: Compare yields with/without acetylated amines; unprotected amines may undergo oxidation (e.g., to nitro groups) under harsh conditions .

Key Challenges & Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.